2-Acetoxy-3'-cyanobenzophenone
CAS No.: 890099-31-7
Cat. No.: VC2400733
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890099-31-7 |
|---|---|
| Molecular Formula | C16H11NO3 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | [2-(3-cyanobenzoyl)phenyl] acetate |
| Standard InChI | InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
| Standard InChI Key | WKRXVSWZRCEUQE-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |
Introduction
Chemical Identity and Structure
2-Acetoxy-3'-cyanobenzophenone, also known by its systematic name Benzonitrile, 3-[2-(acetyloxy)benzoyl]-, is an organic compound with the CAS registry number 890099-31-7 . This compound belongs to the benzophenone family, which are ketones consisting of two phenyl groups linked by a carbonyl group. The molecular structure includes several functional groups that contribute to its chemical properties and potential reactivity.
Basic Chemical Information
The compound is characterized by the following fundamental chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 890099-31-7 |
| Molecular Formula | C16H11NO3 |
| Molecular Weight | 265.26 g/mol |
| Chemical Book Number | CB5206777 |
| MDL Number | MFCD07698818 |
The molecular structure features a benzophenone backbone with two key substituents: an acetoxy group at the 2-position of one phenyl ring and a cyano group at the 3'-position of the other phenyl ring . The acetoxy group (CH₃COO-) introduces ester functionality, while the cyano group (-CN) contributes to the compound's electronic and chemical behavior.
Synonyms and Alternative Nomenclature
In the scientific literature and commercial contexts, this compound may be referred to by several names:
-
2-ACETOXY-3'-CYANOBENZOPHENONE (most common designation)
-
Benzonitrile, 3-[2-(acetyloxy)benzoyl]-
These alternative designations reflect different systematic nomenclature approaches but refer to the same chemical entity .
Physical and Chemical Properties
The physical and chemical properties of 2-Acetoxy-3'-cyanobenzophenone determine its behavior in various environments and its potential applications in chemical synthesis and research.
Physical Properties
Available data indicates the following physical characteristics:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid (presumed based on similar compounds) | - |
| Boiling Point | 463.0±30.0 °C (Predicted) | |
| Density | 1.26±0.1 g/cm³ (Predicted) | |
| Appearance | Not specified in available data | - |
It is important to note that the boiling point and density values are computational predictions rather than experimentally determined measurements . The high boiling point suggests significant molecular interactions and stability at standard conditions.
Chemical Reactivity
While specific reactivity data for 2-Acetoxy-3'-cyanobenzophenone is limited in the available literature, its functional groups suggest certain chemical behaviors:
-
The acetoxy group (-OCOCH₃) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding hydroxyl derivative.
-
The cyano group (-CN) can undergo various transformations, including hydrolysis to carboxylic acid, reduction to primary amine, or participation in cycloaddition reactions.
-
The carbonyl group of the benzophenone structure may participate in nucleophilic addition reactions typical of ketones.
Further experimental studies would be necessary to fully characterize the chemical reactivity profile of this compound.
| Supplier | Location | Contact Information |
|---|---|---|
| Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | +86-400-002-6226, sales@rrkchem.com |
| J & K SCIENTIFIC LTD. | China | 010-82848833, jkinfo@jkchemical.com |
| Matrix Scientific | United States | 803 788-9494, sales@matrixscientific.com |
| Rieke Metals, Inc. | United States | 402 434 2775, sales@riekemetals.com |
| American Custom Chemicals Corporation | United States | Not specified in data |
This distribution suggests that the compound is produced and utilized internationally, with significant presence in both Asian and North American markets .
| Supplier | Product Description | Quantity | Price (USD) | As of Date |
|---|---|---|---|---|
| Matrix Scientific | 2-Acetoxy-3'-cyanobenzophenone 90% | 1g | $319 | 2021-12-16 |
| Matrix Scientific | 2-Acetoxy-3'-cyanobenzophenone 90% | 5g | $930 | 2021-12-16 |
| Rieke Metals | 2-Acetoxy-3'-cyanobenzophenone >90% | 2g | $539 | 2021-12-16 |
| Rieke Metals | 2-Acetoxy-3'-cyanobenzophenone >90% | 5g | $968 | 2021-12-16 |
| American Custom Chemicals Corporation | 2-ACETOXY-3'-CYANOBENZOPHENONE 95.00% | 1g | $897.44 | 2021-12-16 |
The relatively high cost per gram indicates that this compound is primarily produced for specialized research applications rather than bulk industrial use . The price variation also suggests differences in purity levels, synthesis methods, or market positioning among suppliers.
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